3-(2-Imidazolidinylidene)-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-imidazolidin-2-ylidenepentane-2,4-dione is a heterocyclic compound with the molecular formula C8H12N2O2 It features a five-membered ring structure containing nitrogen and oxygen atoms, making it part of the imidazolidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazolidin-2-ylidenepentane-2,4-dione typically involves the reaction of phenylglycine methyl ester with phenyl or alkyl isocyanate/isothiocyanate . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency . This method allows for the large-scale production of the compound with consistent quality. The use of automated systems and controlled reaction conditions ensures high purity and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-imidazolidin-2-ylidenepentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve solvents like dichloromethane or acetonitrile and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure .
Scientific Research Applications
3-imidazolidin-2-ylidenepentane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-imidazolidin-2-ylidenepentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Thiazolidinedione: A similar heterocyclic compound with sulfur and nitrogen atoms, used in the treatment of diabetes.
Imidazolidinone: A related compound with a saturated C3N2 nucleus and a urea or amide functional group.
Uniqueness
3-imidazolidin-2-ylidenepentane-2,4-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(E)-3-(4,5-dihydro-1H-imidazol-2-yl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-5(11)7(6(2)12)8-9-3-4-10-8/h11H,3-4H2,1-2H3,(H,9,10)/b7-5- |
InChI Key |
AHIKSGOVCHYTTP-ALCCZGGFSA-N |
Isomeric SMILES |
C/C(=C(/C1=NCCN1)\C(=O)C)/O |
Canonical SMILES |
CC(=C(C1=NCCN1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.